4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
Molecular Formula |
C14H16Cl2N2O |
|---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C14H16Cl2N2O/c1-9-11(10(2)18-17-9)5-4-8-19-13-7-3-6-12(15)14(13)16/h3,6-7H,4-5,8H2,1-2H3,(H,17,18) |
InChI Key |
GNSRUDKRLHYMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 3,5-Dimethyl-1H-Pyrazoles
The synthesis of 3,5-dimethyl-1H-pyrazole derivatives typically starts from diketones or β-keto esters and hydrazine derivatives. A common approach involves:
Cyclocondensation of diketones with hydrazine or substituted hydrazines to form the pyrazole ring. For example, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate to yield 3,5-dimethyl-1H-pyrazole.
Functionalization at the 4-position is achieved by substitution reactions or by using appropriately substituted precursors.
This approach is supported by literature describing synthesis of 3,5-dimethyl-pyrazoles via hydrazine condensation with β-diketones, yielding good yields (60-80%) and high purity.
Detailed Stepwise Preparation Method
Based on the integration of available literature on pyrazole derivatives and phenoxyalkyl substitutions, the following stepwise procedure is proposed:
Reaction Mechanism Notes
The pyrazole ring nitrogen at the 4-position is nucleophilic enough to displace the bromide in the phenoxypropyl bromide under basic conditions.
The use of polar aprotic solvents like DMF or DMSO enhances nucleophilicity and reaction rate.
Temperature control (room temperature to reflux) depends on reactivity; milder conditions favor selectivity.
Characterization and Purification
The crude product is typically purified by recrystallization from ethanol or by column chromatography.
Characterization involves IR spectroscopy (N-H stretch, aromatic C-H, C=N), 1H NMR (methyl singlets at ~2.5 ppm, aromatic protons), and mass spectrometry confirming molecular weight.
Melting points and yields are consistent with analogous pyrazole derivatives.
Summary Table of Preparation Methods
Research Findings and Optimization
The use of copper catalysts and ionic liquids has been reported to improve yields in pyrazole syntheses, but these are more common in aryl-substituted pyrazoles rather than alkyl substitutions.
Oxidative aromatization steps can be avoided by using direct condensation methods, improving overall efficiency.
Reactions are typically scalable and reproducible, with catalyst reuse possible in some protocols.
Purity and yield optimization depend on solvent choice, temperature, and stoichiometry.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted products with new functional groups replacing the dichlorophenoxy group
Scientific Research Applications
4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Substituted Pyrazoline Derivatives
reports four N-substituted pyrazoline compounds with varying aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl, 4-chlorophenyl) and carbaldehyde or ketone groups at the N1 position . While these are pyrazolines (dihydro-pyrazoles) rather than fully aromatic pyrazoles, structural parallels exist:
- Substituent Effects: The presence of halogens (F, Br, Cl) on the aryl rings enhances polarity and may improve binding to hydrophobic enzyme pockets. In contrast, the dichlorophenoxy group in the target compound provides greater steric bulk and lipophilicity compared to the mono-halogenated aryl groups in .
Phenoxypropyl-Linked Piperazine Derivatives
describes compounds such as HBK14–HBK19, featuring phenoxypropyl chains linked to piperazine moieties . Key comparisons include:
- Substituent Patterns: HBK15 (2-chloro-6-methylphenoxy) and HBK16 (2-chloro-5-methylphenoxy) share chlorinated aromatic groups with the target compound.
- Pharmacophore Design : Piperazine derivatives in target serotonin or dopamine receptors, while the pyrazole core in the target compound may favor distinct biological pathways (e.g., cyclooxygenase inhibition).
MCHR1 Antagonists with Fluorinated Moieties
highlights MCHR1 antagonists like SNAP-7941 and FE@SNAP, which incorporate fluorinated aromatic systems and piperidine/pyrimidine cores . Though structurally distinct from pyrazoles, these compounds demonstrate that halogenation (particularly fluorine) improves blood-brain barrier penetration.
Structural and Functional Data Table
*Bioactivity inferred from structural analogs; direct data unavailable.
Key Research Findings and Hypotheses
- Lipophilicity: The 2,3-dichlorophenoxy group likely increases logP compared to mono-halogenated analogs, suggesting enhanced membrane permeability .
- Metabolic Stability : Aromatic pyrazole cores may resist oxidative degradation better than saturated pyrazolines .
- Synthetic Accessibility: The target compound’s synthesis may parallel methods for HBK derivatives (e.g., nucleophilic substitution on phenoxypropyl chains) , though chlorination steps could introduce complexity.
Biological Activity
4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the 2,3-dichlorophenoxy group enhances its lipophilicity and may influence its binding affinity to target proteins.
Pharmacological Activities
Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazole can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to a standard drug like dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been evaluated against various bacterial strains. Compounds were tested against Bacillus subtilis, E. coli, and other pathogens, showing promising results in inhibiting bacterial growth at concentrations as low as 40 µg/mL .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, docking studies and cytotoxic assays revealed that certain compounds can effectively inhibit cancer cell proliferation through apoptosis induction .
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:
- Inhibition of Cyclooxygenase (COX) Enzymes : Pyrazole derivatives often act as COX inhibitors, reducing the synthesis of pro-inflammatory prostaglandins.
- Modulation of Cytokine Production : These compounds can downregulate the expression of inflammatory cytokines.
- Interference with Cell Cycle Progression : Some studies suggest that pyrazoles induce cell cycle arrest in cancer cells.
Case Studies
- Anti-inflammatory Efficacy in Animal Models : In carrageenan-induced paw edema models in rats, several pyrazole derivatives exhibited significant anti-inflammatory effects comparable to ibuprofen .
- Anticancer Evaluation : The anticancer properties were assessed using the MTT assay on various cancer cell lines. Compounds demonstrated IC50 values in the micromolar range, indicating potent activity against tumor cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
